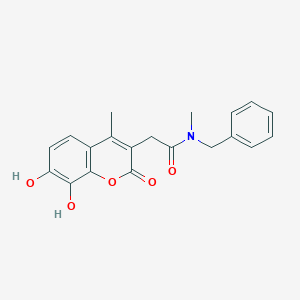![molecular formula C25H27NO6 B264435 N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline, also known as BAPNA, is a synthetic substrate used in biochemical assays to measure the activity of enzymes such as chymotrypsin and trypsin. It is a chromogenic substrate that produces a yellow color when cleaved by these enzymes, allowing for easy detection and measurement.
Mécanisme D'action
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is cleaved by proteases at the amide bond between the acetyl group and the norvaline residue. This cleavage releases the chromogenic 7-hydroxy-4,8-dimethylcoumarin moiety, which produces a yellow color that can be easily detected and measured.
Biochemical and Physiological Effects
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has no direct biochemical or physiological effects on the body, as it is not a drug or a naturally occurring substance. However, its use in enzyme assays can provide important information about the activity and function of proteases in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline as a substrate is its high sensitivity and specificity for proteases. It produces a strong and easily detectable signal, allowing for accurate measurement of enzyme activity. However, N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline may not be suitable for all types of proteases, and its use may be limited by factors such as pH, temperature, and substrate concentration.
Orientations Futures
Future research on N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline may focus on the development of new substrates with improved properties, such as increased sensitivity or stability. Additionally, N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline may be used in the development of new protease inhibitors or other drugs that target proteases. Further studies may also investigate the role of proteases in disease processes and the potential therapeutic applications of protease inhibitors.
Méthodes De Synthèse
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can be synthesized through a multistep process involving the reaction of norvaline with 7-hydroxy-4,8-dimethylcoumarin, followed by acetylation and benzyl protection. The final product is purified through column chromatography to obtain a high yield of pure N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline.
Applications De Recherche Scientifique
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is widely used in scientific research as a substrate for the measurement of enzyme activity. It is commonly used in the study of proteases, which are enzymes that cleave peptide bonds in proteins. N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can be used to measure the activity of proteases such as chymotrypsin, trypsin, and elastase.
Propriétés
Nom du produit |
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline |
|---|---|
Formule moléculaire |
C25H27NO6 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H27NO6/c1-4-8-20(24(28)29)26-22(27)14-31-21-12-11-18-15(2)19(13-17-9-6-5-7-10-17)25(30)32-23(18)16(21)3/h5-7,9-12,20H,4,8,13-14H2,1-3H3,(H,26,27)(H,28,29) |
Clé InChI |
OFKJONSDTLMQJR-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C |
SMILES canonique |
CCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-N-[1-({[2-(2-furyl)ethyl]amino}carbonyl)-2-methylpropyl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264352.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B264356.png)
![2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide](/img/structure/B264357.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264376.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)